N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide
Overview
Description
Reagents: 4-methylpiperazine, sulfonyl chloride
Conditions: Room temperature, in the presence of a base such as triethylamine
Reaction: The sulfonyl chloride reacts with 4-methylpiperazine to form the sulfonyl-methylated piperazine moiety.
Step 3: Coupling Reaction
Reagents: Benzamide core, sulfonyl-methylated piperazine
Conditions: Reflux in anhydrous dichloromethane
Reaction: The benzamide core is coupled with the sulfonyl-methylated piperazine to form the final compound.
Industrial Production Methods
Industrial production of N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing green chemistry principles to minimize waste and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyanomethyl group is introduced through a nucleophilic substitution reaction, while the sulfonyl-methylated piperazine moiety is added via a sulfonation reaction followed by nucleophilic substitution.
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Step 1: Preparation of Benzamide Core
Reagents: 4-cyanomethylbenzoyl chloride, aniline
Conditions: Reflux in anhydrous toluene
Reaction: 4-cyanomethylbenzoyl chloride reacts with aniline to form the benzamide core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: The cyanomethyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyanomethyl group to an amine.
Substitution: Introduction of halogen atoms or other electrophiles onto the benzamide core.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is unique due to its specific combination of functional groups. Similar compounds include:
- N-[4-(cyanomethyl)phenyl]-4-{[(4-ethylpiperazin-1-yl)sulfonyl]methyl}benzamide
- N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]ethyl}benzamide
- N-[4-(cyanomethyl)phenyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}aniline
These compounds share structural similarities but differ in the specific substituents on the piperazine or benzamide moieties, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-24-12-14-25(15-13-24)29(27,28)16-18-2-6-19(7-3-18)21(26)23-20-8-4-17(5-9-20)10-11-22/h2-9H,10,12-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTHPLWBSSESBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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